Cas no 1191076-36-4 (2-Amino-4-bromo-6-methylbenzoic acid)

2-Amino-4-bromo-6-methylbenzoic acid is a brominated aromatic compound featuring both amino and carboxylic acid functional groups, making it a versatile intermediate in organic synthesis. Its molecular structure (C8H8BrNO2) allows for selective modifications, particularly in pharmaceutical and agrochemical applications. The presence of the bromine substituent enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the methyl group contributes to steric and electronic tuning. The carboxylic acid moiety facilitates further derivatization, including amide or ester formation. This compound is valued for its stability under standard conditions and its utility in constructing complex heterocyclic frameworks. Suitable for research-scale and industrial use, it is typically handled with standard safety precautions for halogenated aromatics.
2-Amino-4-bromo-6-methylbenzoic acid structure
1191076-36-4 structure
Product Name:2-Amino-4-bromo-6-methylbenzoic acid
CAS No:1191076-36-4
MF:C8H8BrNO2
MW:230.058621406555
CID:1095320
PubChem ID:73554806
Update Time:2025-05-21

2-Amino-4-bromo-6-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-4-bromo-6-methylbenzoic acid
    • FCH2513414
    • AK150616
    • AX8287638
    • AKOS022189986
    • SCHEMBL22060772
    • Benzoic acid, 2-amino-4-bromo-6-methyl-
    • CS-0196551
    • 1191076-36-4
    • AS-63952
    • 2-Amino-4-bromo-6-methylbenzoicacid
    • E73964
    • MFCD27996740
    • DB-134515
    • Inchi: 1S/C8H8BrNO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,10H2,1H3,(H,11,12)
    • InChI Key: FFCBTRXFKXWSQQ-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(C(=O)O)=C(C)C=1)N

Computed Properties

  • Exact Mass: 228.97384g/mol
  • Monoisotopic Mass: 228.97384g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3
  • XLogP3: 2.4

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Additional information on 2-Amino-4-bromo-6-methylbenzoic acid

Recent Advances in the Application of 2-Amino-4-bromo-6-methylbenzoic Acid (CAS: 1191076-36-4) in Chemical Biology and Pharmaceutical Research

2-Amino-4-bromo-6-methylbenzoic acid (CAS: 1191076-36-4) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This aromatic carboxylic acid derivative, characterized by its amino, bromo, and methyl functional groups, has demonstrated versatile applications in medicinal chemistry, particularly as a key intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its role in the development of novel kinase inhibitors and antimicrobial agents, leveraging its unique structural features for targeted drug design.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of 2-amino-4-bromo-6-methylbenzoic acid as a scaffold for developing selective JAK2 inhibitors. The researchers utilized the bromo substituent for palladium-catalyzed cross-coupling reactions, enabling efficient diversification of the core structure. The resulting compounds showed promising activity profiles in preclinical models of myeloproliferative disorders, with several derivatives advancing to lead optimization stages. This work underscores the compound's potential in addressing challenging therapeutic targets.

In parallel research, the compound's antimicrobial properties have been investigated. A team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that derivatives of 2-amino-4-bromo-6-methylbenzoic acid exhibited notable activity against drug-resistant Gram-positive bacteria, including MRSA strains. The methyl group at the 6-position was found to significantly enhance membrane penetration, while the amino group facilitated interactions with bacterial enzyme active sites. These findings suggest potential applications in combating antibiotic resistance.

The synthetic utility of 1191076-36-4 has also been expanded through innovative methodologies. A recent ACS Catalysis publication detailed a novel photoredox-catalyzed functionalization protocol that enables direct modification of the benzoic acid framework under mild conditions. This breakthrough has streamlined the preparation of diverse analogs for structure-activity relationship studies, accelerating drug discovery efforts centered around this chemical scaffold.

From a mechanistic perspective, computational studies have provided insights into the conformational preferences of 2-amino-4-bromo-6-methylbenzoic acid and its interactions with biological targets. Density functional theory (DFT) calculations reveal that the intramolecular hydrogen bonding between the amino and carboxyl groups contributes to the compound's stability and influences its binding modes. These computational models are proving valuable for rational drug design applications.

Looking forward, the unique combination of synthetic accessibility and biological relevance positions 2-amino-4-bromo-6-methylbenzoic acid as a promising building block for future pharmaceutical development. Ongoing research is exploring its incorporation into PROTACs (proteolysis targeting chimeras) and other emerging therapeutic modalities. The compound's CAS number, 1191076-36-4, has consequently seen increased frequency in patent applications, reflecting growing industrial interest in its applications.

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